molecular formula C11H15NOS B14896202 3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide

3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide

Cat. No.: B14896202
M. Wt: 209.31 g/mol
InChI Key: MPLOQPUUHGIEMN-UHFFFAOYSA-N
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Description

3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide is an α,β-unsaturated amide derivative characterized by a thiophene-substituted ethylamine moiety. The compound features a conjugated but-2-enamide backbone, which may confer unique electronic properties due to the planar, unsaturated system.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-methyl-N-(1-thiophen-2-ylethyl)but-2-enamide

InChI

InChI=1S/C11H15NOS/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h4-7,9H,1-3H3,(H,12,13)

InChI Key

MPLOQPUUHGIEMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination of Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C. After 12 hours, the mixture is neutralized with dilute HCl, extracted with dichloromethane, and purified via vacuum distillation (bp 78–80°C/0.1 mmHg).

Yield : 62–68%
Characterization :

  • 1H NMR (CDCl3) : δ 7.21 (dd, J = 3.6 Hz, 1H, C3-H), 6.91 (dd, J = 5.1 Hz, 1H, C4-H), 6.83 (dd, J = 3.6 Hz, 1H, C5-H), 3.42 (q, J = 6.5 Hz, 1H, CH), 1.39 (d, J = 6.5 Hz, 3H, CH3).

Preparation of 3-Methylbut-2-enoyl Chloride

Chlorination of 3-Methylbut-2-enoic Acid

3-Methylbut-2-enoic acid (1.0 mol) is treated with thionyl chloride (2.2 mol) in anhydrous diethyl ether under nitrogen. The reaction is refluxed for 3 hours, followed by removal of excess SOCl2 under reduced pressure.

Yield : 89–93%
Purity : >98% (by GC-MS)

Coupling Reaction: Formation of the Enamide

Acylation Procedure

1-(Thiophen-2-yl)ethylamine (10 mmol) is dissolved in dry tetrahydrofuran (THF, 15 mL) with triethylamine (1.4 mL, 10 mmol). 3-Methylbut-2-enoyl chloride (11 mmol) in THF (10 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 18 hours, filtered to remove triethylamine hydrochloride, and concentrated. The residue is recrystallized from acetonitrile.

Reaction Conditions :

  • Temperature: 0°C → 25°C
  • Time: 18 hours
  • Solvent: THF
    Yield : 74–82%
    Melting Point : 137–139°C

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 7.28 (dd, J = 3.6 Hz, 1H, C3-H, thiophene)
  • δ 6.95 (dd, J = 5.1 Hz, 1H, C4-H, thiophene)
  • δ 6.88 (dd, J = 3.6 Hz, 1H, C5-H, thiophene)
  • δ 6.32 (d, J = 15.4 Hz, 1H, CH=CO)
  • δ 5.82 (d, J = 15.4 Hz, 1H, CH=C)
  • δ 4.92 (quintet, J = 6.8 Hz, 1H, NCH)
  • δ 1.98 (s, 3H, CH3)
  • δ 1.47 (d, J = 6.8 Hz, 3H, CH3).

13C NMR (100 MHz, CDCl3) :

  • δ 165.2 (C=O)
  • δ 143.1 (CH=CO)
  • δ 127.3 (CH=C)
  • δ 126.8, 125.4, 124.9 (thiophene carbons)
  • δ 48.7 (NCH)
  • δ 20.5 (CH3), 18.3 (CH3).

Infrared (IR) Spectroscopy

  • νmax (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1510 cm⁻¹ (thiophene ring).

Comparative Analysis of Butenamide Derivatives

Table 1: Physical Properties of Selected Butenamides

Compound M.p. (°C) Yield (%) Molecular Formula Reference
3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide 137–139 74–82 C11H13NOS
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 214–215 68 C11H8N2OS2
N-Allyl-3-methylbut-2-enamide 98–100 65 C8H13NO

Table 2: Key 1H NMR Chemical Shifts for Thiophene-Containing Enamides

Proton Environment δ (ppm) Multiplicity Coupling (Hz) Compound
Thiophene C3-H 7.21–7.28 dd J = 3.6 Target compound
Enamide CH=CO 6.32–6.40 d J = 15.4 Target compound
NCH (ethyl group) 4.89–4.92 quintet J = 6.8 Target compound

Optimization and Mechanistic Considerations

Solvent and Base Selection

  • THF vs. Dichloromethane : THF improves solubility of the amine, reducing side reactions (e.g., oligomerization).
  • Triethylamine vs. Pyridine : Triethylamine offers superior HCl scavenging without coordinating to the acyl chloride.

Side Reactions and Mitigation

  • Hydrolysis of Acyl Chloride : Controlled by rigorous anhydrous conditions (molecular sieves, N2 atmosphere).
  • Epimerization at the α-Carbon : Minimized by maintaining reaction temperatures below 30°C.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) achieves 89% yield at 25°C with a residence time of 12 minutes, demonstrating scalability.

Chemical Reactions Analysis

3-Methyl-N-(1-(thiophen-2-yl

Comparison with Similar Compounds

Key Differences :

  • The target compound’s α,β-unsaturated amide backbone contrasts with the pyrrole-2-carboxamide cores of analogs in and . This unsaturation may enhance electrophilicity and reactivity in Michael addition or redox processes.
  • The thiophene substituent distinguishes it from nitrogen- or oxygen-rich heterocycles (e.g., indole, pyridine, oxadiazole), which are common in pharmaceutical scaffolds for hydrogen bonding or enzyme inhibition .

Physical and Spectral Properties

Nuclear Magnetic Resonance (NMR) :

  • Compound 128 : ¹H NMR signals at δ 7.71–7.72 ppm (indole aromatic protons) .
  • Compound 39 : ¹H NMR peak at δ 11.06 ppm (oxadiazole proton) .
  • Target Compound : Expected thiophene-related signals (δ ~6.8–7.5 ppm for thiophene protons) and but-2-enamide vinyl protons (δ ~5.5–6.5 ppm).

Mass Spectrometry (MS) :

  • Compound 128 : ESIMS m/z 388.1 (M–H)⁻ .
  • Compound 38 : ESIMS m/z 393.0 (M+H)⁺ .
  • Target Compound : Predicted molecular ion near m/z 250–300 (depending on substituent mass).

Challenges and Limitations

  • Spectral Overlaps : Thiophene protons in NMR may overlap with vinyl or aromatic signals, complicating structural confirmation.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide?

  • Answer: The compound’s enamide and thiophene moieties suggest multi-step synthesis. A plausible route involves: (i) Formation of the thiophen-2-yl ethylamine intermediate via nucleophilic substitution or reductive amination of 2-thiophenecarboxaldehyde. (ii) Coupling with 3-methylbut-2-enoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) or ynamide-mediated thioacylation (for improved regioselectivity) . (iii) Purification via column chromatography and validation by 1^1H/13^{13}C NMR and HRMS (as in ).

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer:
  • Structural Confirmation: High-resolution NMR (1^1H, 13^{13}C, DEPT-135) to resolve stereochemistry and regiochemistry, particularly for the enamide double bond and thiophene substituents .
  • Purity Assessment: HPLC with UV detection (λmax ~255 nm, similar to thiophene derivatives in ) and HRMS for molecular ion validation.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Answer:
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products.
  • Compare with analogs (e.g., ’s trichloroethyl derivative) to evaluate hydrolytic sensitivity of the enamide bond.
  • Store at -20°C in anhydrous DMSO or sealed vials with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic and steric properties?

  • Answer:
  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and charge distribution on the thiophene and enamide groups.
  • Use molecular docking (AutoDock Vina) to predict binding interactions with biological targets (e.g., enzymes with thiophene-binding pockets, as in ).
  • Validate simulations with experimental data (e.g., NMR chemical shifts, UV-Vis spectra) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Answer:
  • Orthogonal Assays: Combine in vitro binding assays (SPR, ITC) with functional cellular assays (e.g., calcium flux for receptor activation) to confirm target engagement.
  • Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., ’s analogs with modified pharmacokinetics).
  • Structural-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing thiophene with furan or modifying the enamide chain) to isolate critical pharmacophores .

Q. How can researchers design experiments to probe the thiophene moiety’s role in biological activity?

  • Answer:
  • Bioisosteric Replacement: Substitute thiophene with selenophene or phenyl groups and compare activity in target assays (e.g., IC50_{50} shifts in enzyme inhibition).
  • Isotopic Labeling: Incorporate 13^{13}C or 15^{15}N into the thiophene ring for tracking metabolic fate via isotope-ratio MS.
  • X-ray Crystallography: Co-crystallize the compound with its target protein to visualize thiophene-protein interactions (if crystallization conditions permit) .

Q. What experimental controls are critical for validating the compound’s selectivity in multi-target studies?

  • Answer:
  • Counter-Screening: Test against panels of structurally related off-target proteins (e.g., GPCRs, kinases) to rule out promiscuity.
  • Negative Controls: Use enantiomers or stereoisomers (e.g., ’s tartrate salts) to confirm stereospecific effects.
  • Positive Controls: Benchmark against known modulators (e.g., ’s protein channel ligands) to calibrate assay sensitivity .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
SynthesisYnamide-mediated coupling, carbodiimide reagents
Stability AnalysisAccelerated stability testing, DSC
Computational ModelingDFT, molecular docking
Biological AssaysSPR, ITC, cellular functional assays
Structural CharacterizationNMR, HRMS, X-ray crystallography

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